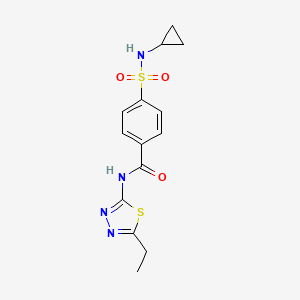

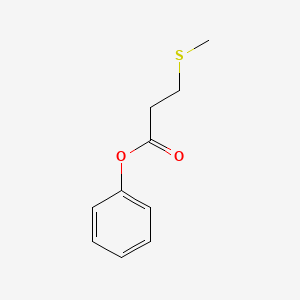

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide" is a derivative of sulfonyl-substituted nitrogen-containing heterocyclic systems. It is related to a class of compounds that have been synthesized for their potential biological activities, including antimicrobial and antifungal properties. These compounds are characterized by the presence of a 1,3,4-thiadiazole moiety, which is a five-membered heterocyclic ring containing both nitrogen and sulfur atoms. This structural feature is significant in conferring biological activity to these molecules .

Synthesis Analysis

The synthesis of related compounds involves the acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with heteryl-substituted acid chlorides. This method allows for the creation of novel heterocyclic compounds that have not been previously reported in the literature. The synthesis process is confirmed by various analytical techniques, including 1H NMR-spectroscopy, elemental analysis, and thin-layer chromatography, ensuring the structure and purity of the obtained compounds .

Molecular Structure Analysis

The molecular structure of related compounds in this class has been characterized by spectroscopic techniques. For instance, the X-ray coordinates of a similar compound, 4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamide, with cyclin-dependent kinase 5 (cdk5) have been reported, revealing an unusual binding mode to the enzyme's hinge region via a water molecule . This suggests that the molecular structure of these compounds is critical for their interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the functional groups in these compounds is a key aspect of their chemical behavior. For example, the cyanomethylene functionality in a related compound, 2-chloro-N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)benzamide, has been exploited to construct new heterocycles hybrid with the 1,3,4-thiadiazole moiety. This indicates that the chemical reactions involving these compounds are versatile and can lead to the formation of various novel heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of the 1,3,4-thiadiazole ring contributes to their biological activity, as evidenced by pharmacological studies. These studies have shown that compounds in this series exhibit sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The antimicrobial properties of these compounds make them promising candidates for further study, particularly those with high activity, such as the compound 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbomoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S2/c1-2-12-16-17-14(22-12)15-13(19)9-3-7-11(8-4-9)23(20,21)18-10-5-6-10/h3-4,7-8,10,18H,2,5-6H2,1H3,(H,15,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBDBPCFCLFHJPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)NC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclopropylsulfamoyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)

![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)

![3-(4-chlorobutanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3019094.png)

![2-(4-(ethylthio)phenyl)-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)acetamide](/img/structure/B3019097.png)

![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3019101.png)

![4-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B3019106.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)